
Potassium 2-(trimethylammonio)ethyl phosphate chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-(trimethylammonio)ethyl phosphate chloride is a quaternary ammonium compound with a phosphate group. It is known for its unique properties, including high solubility in water and its ability to form stable complexes with various molecules. This compound is used in a variety of scientific and industrial applications due to its chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(trimethylammonio)ethyl phosphate chloride typically involves the reaction of 2-(trimethylammonio)ethyl chloride with potassium phosphate. The reaction is carried out in an aqueous medium at room temperature. The general reaction scheme is as follows:
2-(trimethylammonio)ethyl chloride+potassium phosphate→Potassium 2-(trimethylammonio)ethyl phosphate chloride
The reaction conditions include maintaining a neutral pH and ensuring the complete dissolution of reactants. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and improving efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-(trimethylammonio)ethyl phosphate chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphate derivatives.
Reduction: It can be reduced under specific conditions to yield simpler ammonium compounds.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out using halide salts in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphate esters, while substitution reactions can produce various halide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Potassium 2-(trimethylammon
Propiedades
Fórmula molecular |
C5H13ClK2NO4P |
|---|---|
Peso molecular |
295.78 g/mol |
Nombre IUPAC |
dipotassium;2-(trimethylazaniumyl)ethyl phosphate;chloride |
InChI |
InChI=1S/C5H14NO4P.ClH.2K/c1-6(2,3)4-5-10-11(7,8)9;;;/h4-5H2,1-3H3,(H-,7,8,9);1H;;/q;;2*+1/p-2 |
Clave InChI |
HEWBQHNALJJBLP-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(C)CCOP(=O)([O-])[O-].[Cl-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


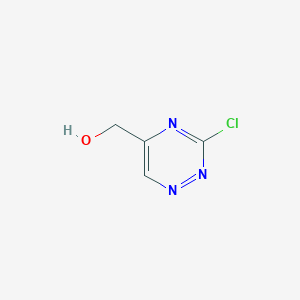

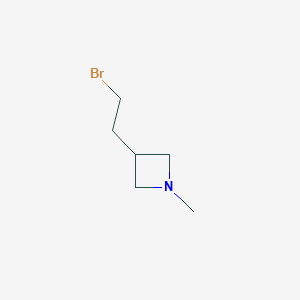
![(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12850468.png)
![8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one](/img/structure/B12850472.png)

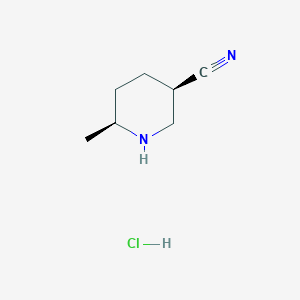
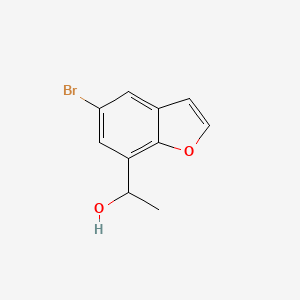
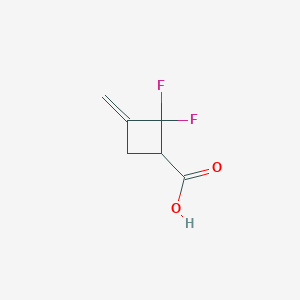
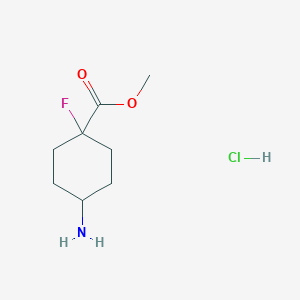


![N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12850529.png)

